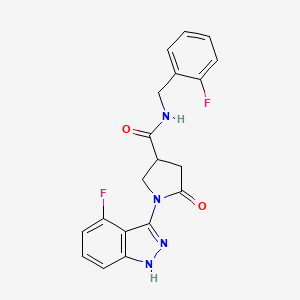
N-(2-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a fluorinated indazole moiety
Preparation Methods
The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Fluorination: Introduction of the fluorine atom at specific positions on the indazole ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Bond Formation: The final step involves coupling the fluorinated indazole with a pyrrolidine derivative through amide bond formation using coupling reagents like EDCI or HATU.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors (GPCRs).
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated indazole derivatives, such as 4-fluoro-1H-indazole and 1-(4-fluoro-1-methyl-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride
Uniqueness: The presence of both fluorinated indazole and pyrrolidine moieties in the same molecule provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16F2N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O2/c20-13-5-2-1-4-11(13)9-22-19(27)12-8-16(26)25(10-12)18-17-14(21)6-3-7-15(17)23-24-18/h1-7,12H,8-10H2,(H,22,27)(H,23,24) |
InChI Key |
QRLPVQJOCBDGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















